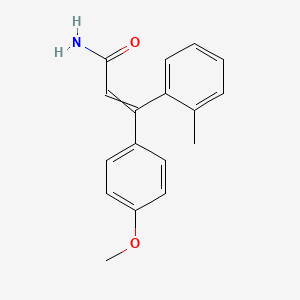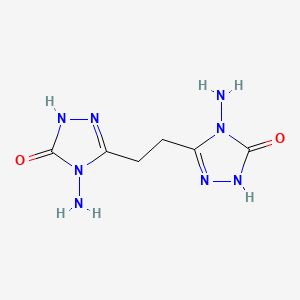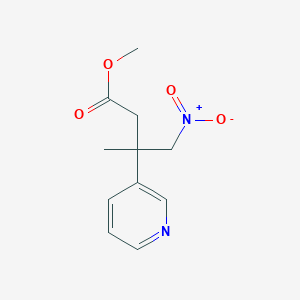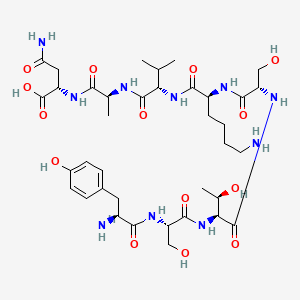
3-(4-Methoxyphenyl)-3-(2-methylphenyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Methoxyphenyl)-3-(2-methylphenyl)prop-2-enamide is an organic compound that belongs to the class of amides This compound features a prop-2-enamide backbone with two aromatic rings, one substituted with a methoxy group and the other with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)-3-(2-methylphenyl)prop-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxybenzaldehyde and 2-methylbenzaldehyde.
Formation of Intermediate: The aldehydes undergo a condensation reaction with an appropriate amine to form the corresponding imine intermediates.
Reduction: The imine intermediates are then reduced to form the corresponding amines.
Amide Formation: The final step involves the reaction of the amines with acryloyl chloride under basic conditions to form the desired amide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C) for the reduction step.
Continuous Flow Reactors: To enhance the efficiency and yield of the reactions.
Purification: Techniques such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxyphenyl)-3-(2-methylphenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The double bond in the prop-2-enamide backbone can be reduced to form a saturated amide.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: Reagents such as halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of saturated amides.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Methoxyphenyl)-3-(2-methylphenyl)prop-2-enamide depends on its specific application:
Biological Activity: It may interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways.
Chemical Reactivity: The compound’s reactivity is influenced by the presence of electron-donating and electron-withdrawing groups on the aromatic rings.
Comparison with Similar Compounds
Similar Compounds
3-(4-Hydroxyphenyl)-3-(2-methylphenyl)prop-2-enamide: Similar structure but with a hydroxyl group instead of a methoxy group.
3-(4-Methoxyphenyl)-3-phenylprop-2-enamide: Lacks the methyl group on the second aromatic ring.
3-(4-Methoxyphenyl)-3-(2-chlorophenyl)prop-2-enamide: Contains a chlorine atom instead of a methyl group on the second aromatic ring.
Uniqueness
3-(4-Methoxyphenyl)-3-(2-methylphenyl)prop-2-enamide is unique due to the specific combination of methoxy and methyl substituents on the aromatic rings, which can influence its chemical reactivity and biological activity.
Properties
CAS No. |
920986-08-9 |
|---|---|
Molecular Formula |
C17H17NO2 |
Molecular Weight |
267.32 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-3-(2-methylphenyl)prop-2-enamide |
InChI |
InChI=1S/C17H17NO2/c1-12-5-3-4-6-15(12)16(11-17(18)19)13-7-9-14(20-2)10-8-13/h3-11H,1-2H3,(H2,18,19) |
InChI Key |
WGFRGGZKQCMKLL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=CC(=O)N)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-({[2-(5-Methoxy-1H-indol-3-yl)ethyl]amino}methyl)benzoic acid](/img/structure/B12631129.png)
![1-Piperazinecarboxylic acid, 4-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-, 1,1-dimethylethyl ester](/img/structure/B12631131.png)



![4-[(R)-Hydroxy(1-methyl-1H-imidazol-5-yl)methyl]benzonitrile](/img/structure/B12631150.png)
![N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-3-(7H-purin-6-ylamino)propanamide](/img/structure/B12631155.png)

![(1S,4R)-4-[(3S)-1,4-dioxaspiro[4.5]decan-3-yl]cyclopent-2-en-1-ol](/img/structure/B12631183.png)
![Methyl 4-(3-methoxyphenyl)-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12631185.png)
![Cyclopropanecarboxylic acid, 1-[[[2,5-difluoro-4-[[2-(1-methyl-1H-pyrazol-4-yl)-4-pyridinyl]oxy]phenyl]amino]carbonyl]-](/img/structure/B12631191.png)
